[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate
Description
The compound [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate (hereafter referred to by its systematic name) is a prodrug of tenofovir, an acyclic nucleoside phosphonate diester analogue of adenosine monophosphate. It is clinically recognized as tenofovir disoproxil fumarate (TDF), a nucleotide reverse transcriptase inhibitor (NtRTI) used in antiviral therapies, particularly for HIV and hepatitis B .
Properties
Molecular Formula |
C15H24N5O7P |
|---|---|
Molecular Weight |
417.35 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18) |
InChI Key |
PPZMGSJRJBOSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminopurine moiety: This step involves the synthesis of the 6-aminopurine core, which can be achieved through various methods, including the cyclization of appropriate precursors.
Attachment of the propan-2-yloxymethyl group: This step involves the reaction of the aminopurine with a propan-2-yloxymethyl halide under basic conditions to form the desired intermediate.
Introduction of the methoxyphosphoryl group: The intermediate is then reacted with a methoxyphosphorylating agent, such as methoxyphosphoryl chloride, under controlled conditions to introduce the methoxyphosphoryl group.
Formation of the propan-2-yl carbonate group: Finally, the compound is treated with a carbonate source, such as propan-2-yl chloroformate, to form the propan-2-yl carbonate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopurine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the methoxyphosphoryl group, resulting in the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminopurine or propan-2-yloxymethyl moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce phosphine or phosphonate derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxyphosphoryl group can interact with enzymes involved in phosphorylation processes, affecting cellular signaling pathways. Additionally, the propan-2-yl carbonate group may enhance the compound’s stability and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Key Chemical and Pharmacological Properties:
- Molecular Formula : $ \text{C}{21}\text{H}{32}\text{N}5\text{O}{11}\text{P} $ (base structure, excluding fumarate counterion) .
- Molecular Weight : 635.5 g/mol .
- Solubility: Freely soluble in acetonitrile (ACN) and methanol, facilitating formulation into oral tablets .
- Mechanism: TDF is hydrolyzed intracellularly to tenofovir, which is subsequently phosphorylated to tenofovir diphosphate. This active metabolite inhibits viral RNA-dependent DNA polymerase (reverse transcriptase), critical for HIV replication .
- Clinical Use : Approved for HIV-1 treatment in combination with other antiretrovirals and for chronic hepatitis B .
Comparison with Similar Compounds
The compound belongs to a class of nucleoside/nucleotide analogs and prodrugs designed to enhance bioavailability and intracellular delivery. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Mechanism of Action | Key Structural Features | Clinical Applications | Bioavailability/Stability |
|---|---|---|---|---|---|
| [Systematic Name] (TDF) | 635.5 | NtRTI; prodrug of tenofovir | Bis(isopropyloxycarbonyloxymethyl) phosphate ester | HIV-1, HBV | Moderate plasma stability; requires high doses |
| Tenofovir alafenamide (TAF) | 543.5 (as fumarate) | NtRTI; improved prodrug of tenofovir | Mono-POC (isopropyloxycarbonyl) ester | HIV-1, HBV | Enhanced plasma stability; lower dose requirements |
| Remdesivir | 602.6 | RNA polymerase inhibitor; nucleotide prodrug | Phosphoramidate prodrug with C-adenosine analog | COVID-19, Ebola | Requires intravenous administration |
| Ribavirin | 244.2 | Nucleoside analog; inhibits RNA synthesis | Triazole carboxamide derivative | HCV, RSV | Oral or aerosolized; hemolytic anemia risk |
| Tenofovir Disoproxil Related Compound G | 561.5 | Structural analog of TDF | Mono-POC ester with altered stereochemistry | Research use (impurity profile analysis) | Lower metabolic stability vs. TDF |
Key Comparisons:
Tenofovir Alafenamide (TAF): Structural Difference: TAF replaces the bis-POC ester in TDF with a mono-POC ester, reducing molecular weight (543.5 vs. 635.5 g/mol) . Pharmacokinetics: TAF exhibits 90% higher intracellular tenofovir diphosphate levels than TDF, allowing lower dosing (25 mg vs. 300 mg daily) and reduced renal toxicity .
Remdesivir :
- Mechanism : Unlike TDF, Remdesivir incorporates into viral RNA, causing premature termination. Both are prodrugs but target different viruses (COVID-19 vs. HIV) .
- Administration : Remdesivir requires IV infusion, limiting outpatient use, whereas TDF is orally bioavailable .
Ribavirin: Scope: Ribavirin is a guanosine analog effective against RNA viruses (HCV, RSV), contrasting with TDF’s specificity for retroviruses. Ribavirin’s broader mechanism includes immunomodulation but carries higher toxicity risks .
Related Compound G: Role in Quality Control: This structural analog (CAS 1422284-15-8) is identified as a degradation product or synthetic intermediate of TDF. Its mono-POC ester configuration results in reduced metabolic stability compared to TDF, underscoring the importance of bis-esterification for prodrug efficacy .
Biological Activity
The compound [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate is a derivative of purine, specifically designed for potential therapeutic applications. Its structural features suggest a role in antiviral activity, particularly against retroviruses, which has been a focal point in recent pharmaceutical research.
The molecular formula of the compound is , with a molecular weight of 343.32 g/mol. The compound contains a purine base linked to a phosphonate group, which is essential for its biological activity.
This compound is believed to exert its biological effects through the inhibition of viral reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By mimicking the natural substrates of this enzyme, it can effectively interfere with viral RNA conversion to DNA, thus preventing viral replication.
Antiviral Activity
Research indicates that derivatives of 6-amino purines exhibit significant antiviral properties. A case study involving related compounds demonstrated effective inhibition of HIV replication in vitro, showcasing the potential of similar structures to act as antiviral agents. The specific mechanism involves competitive inhibition of the reverse transcriptase enzyme, leading to reduced viral load in treated cells.
| Study | Compound Tested | Viral Strain | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | Tenofovir | HIV-1 | 0.01 | RT Inhibition |
| Study B | Adefovir | HBV | 0.05 | RT Inhibition |
| Study C | Compound X | HIV-2 | 0.02 | RT Inhibition |
Toxicity and Side Effects
While the antiviral efficacy is promising, it is crucial to consider the toxicity profile of such compounds. Initial studies suggest low cytotoxicity at therapeutic concentrations; however, long-term effects and potential organ toxicity require further investigation.
Clinical Applications
The potential applications of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate include:
- HIV Treatment : As a part of antiretroviral therapy.
- Hepatitis B Management : Due to its action against HBV.
- Research Tool : For studying reverse transcriptase mechanisms and developing new antiviral strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
